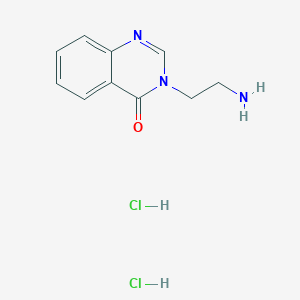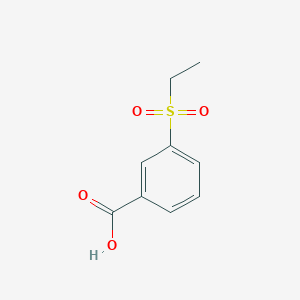![molecular formula C8H9IO2 B3388104 [3-(Hydroxymethyl)-5-iodophenyl]methanol CAS No. 859238-49-6](/img/structure/B3388104.png)
[3-(Hydroxymethyl)-5-iodophenyl]methanol
Vue d'ensemble
Description
[3-(Hydroxymethyl)-5-iodophenyl]methanol is an organic compound characterized by the presence of hydroxymethyl and iodophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-5-iodophenyl]methanol typically involves the iodination of a phenylmethanol derivative followed by hydroxymethylation. One common method includes the reaction of 3-iodophenylmethanol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Hydroxymethyl)-5-iodophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-iodophenylmethanol.
Reduction: 3-(Hydroxymethyl)phenylmethanol.
Substitution: 3-(Hydroxymethyl)-5-azidophenylmethanol or 3-(Hydroxymethyl)-5-thiocyanatophenylmethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(Hydroxymethyl)-5-iodophenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the effects of iodinated phenyl compounds on biological systems. Its hydroxymethyl group allows for easy conjugation to biomolecules, facilitating studies on cellular uptake and metabolism.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging or targeted radiotherapy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-(Hydroxymethyl)-5-iodophenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Hydroxymethyl)phenyl]methanol: Lacks the iodine atom, resulting in different reactivity and biological properties.
[3-(Hydroxymethyl)-5-bromophenyl]methanol:
[3-(Hydroxymethyl)-5-chlorophenyl]methanol: Contains a chlorine atom, which also affects its reactivity and biological activity.
Uniqueness
[3-(Hydroxymethyl)-5-iodophenyl]methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in substitution reactions. Additionally, the iodine atom’s larger size compared to bromine or chlorine can influence the compound’s interactions with biological targets, potentially leading to unique biological activities.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-5-iodophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBQTVECUCMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)I)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3388023.png)

![2-[(3-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388032.png)

![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)









